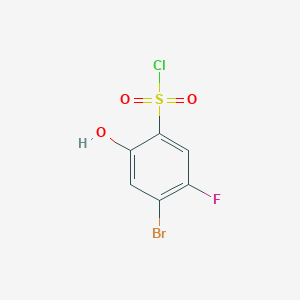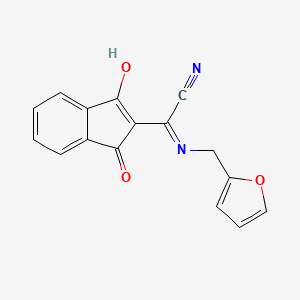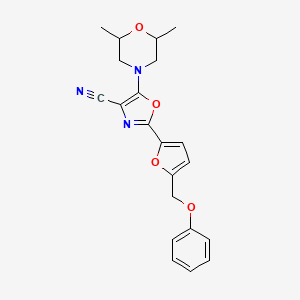
5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic compound that features a morpholine ring, a furan ring, and an oxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile likely involves multiple steps, including the formation of the furan and oxazole rings, followed by the introduction of the morpholine and phenoxymethyl groups. Typical reaction conditions might include:
Formation of the furan ring: This could involve a cyclization reaction using appropriate precursors.
Formation of the oxazole ring: This might be achieved through a condensation reaction.
Introduction of the morpholine group: This could involve nucleophilic substitution reactions.
Introduction of the phenoxymethyl group: This might be done through etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could potentially target the nitrile group.
Substitution: Various substitution reactions could occur, especially at the morpholine and phenoxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could convert the nitrile group to an amine.
Aplicaciones Científicas De Investigación
5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes or receptors, influencing various pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carboxamide
- 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-methyl
- 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-ethyl
Uniqueness
The uniqueness of 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile lies in its specific combination of functional groups and rings, which could confer unique biological or chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C21H21N3O4 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
5-(2,6-dimethylmorpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H21N3O4/c1-14-11-24(12-15(2)26-14)21-18(10-22)23-20(28-21)19-9-8-17(27-19)13-25-16-6-4-3-5-7-16/h3-9,14-15H,11-13H2,1-2H3 |
Clave InChI |
XHPZTQHUJQBPQH-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14867819.png)

![Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14867822.png)
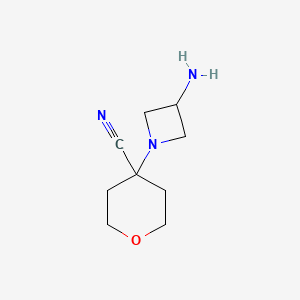
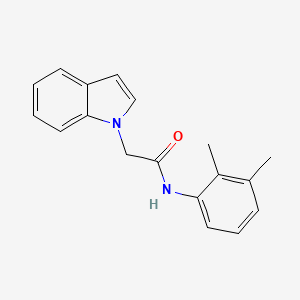
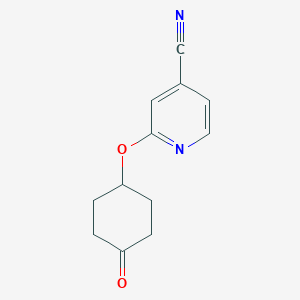
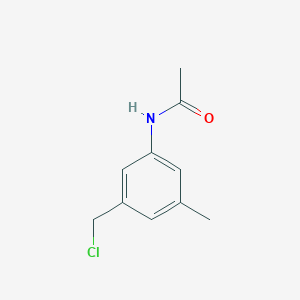
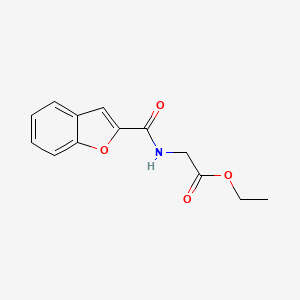
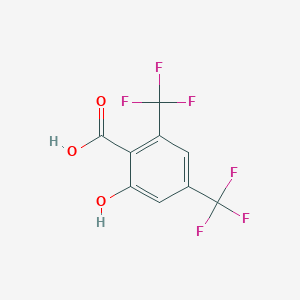


![6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
